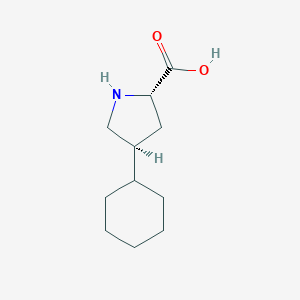

trans-4-Cyclohexyl-L-proline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZWVSXEDRYQGC-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(NC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2C[C@H](NC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431160 | |

| Record name | trans-4-Cyclohexyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103201-78-1 | |

| Record name | (4S)-4-Cyclohexyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103201-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-Cyclohexyl-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103201781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Cyclohexyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-4-cyclohexyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of trans-4-Cyclohexyl-L-proline

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Cyclohexyl-L-proline is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and pharmaceutical development. Its rigid, lipophilic cyclohexyl group, coupled with the foundational proline scaffold, imparts unique conformational constraints and physicochemical properties. These characteristics are leveraged to enhance the potency, selectivity, and pharmacokinetic profiles of peptide-based therapeutics. Notably, it is a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril, used in the management of hypertension and heart failure.[1][2] A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the core physical properties of this compound, supported by detailed experimental protocols and the underlying scientific principles.

Part 1: Core Physicochemical Properties

The distinct molecular architecture of this compound dictates its physical behavior. The presence of both a carboxylic acid and a secondary amine group, along with the bulky, nonpolar cyclohexyl moiety, results in a zwitterionic character at physiological pH, influencing its melting point, solubility, and optical activity.

Summary of Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉NO₂ | [3] |

| Molecular Weight | 197.27 g/mol | [3] |

| Melting Point | 249-252 °C; 260-262 °C | [1][4] |

| Boiling Point (Predicted) | 343.9 ± 35.0 °C | [4] |

| Optical Rotation [α]D²⁰ | -31.5° (c=1, acetic acid) | [1] |

| Appearance | White solid | [5] |

Part 2: Detailed Experimental Protocols

The accurate determination of physical properties is fundamental to confirming the identity and purity of a chemical substance. The following sections detail robust, field-proven methodologies for characterizing this compound.

Melting Point Determination

Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range.[6][7] The capillary method using a modern digital apparatus is the standard for its accuracy and reproducibility.[8] An initial rapid determination to find an approximate range, followed by a slower, more precise measurement, is an efficient and reliable workflow.[9]

Experimental Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-4 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20°C/minute) to quickly determine the approximate melting range.

-

Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Insert a new sample and set a slow heating rate (1-2°C/minute).

-

Observation and Recording: Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Trustworthiness: This protocol is self-validating. Consistent melting point ranges across multiple, carefully prepared samples confirm the reliability of the measurement. Calibration of the apparatus with known standards (e.g., urea, cinnamic acid) is crucial for ensuring the accuracy of the temperature readings.[9]

Workflow Visualization:

Caption: Workflow for Optical Rotation Measurement.

Solubility Determination

Expertise & Experience: While specific quantitative solubility data for this compound in various solvents is not readily published, its solubility profile can be predicted based on its structure. As a zwitterionic amino acid, it is expected to be soluble in polar protic solvents like water and short-chain alcohols, and less soluble in nonpolar organic solvents. [7][10]The gravimetric method is a robust and straightforward technique for experimentally determining solubility. [8]This involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent.

Experimental Protocol (Gravimetric Method):

-

Equilibration: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., water, methanol, ethanol) in a sealed vial.

-

Saturation: Agitate the mixture at a constant temperature (e.g., 25°C) using a magnetic stirrer or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any undissolved solid.

-

Quantification: Transfer the clear supernatant to a pre-weighed, dry container.

-

Solvent Evaporation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator or vacuum oven) until a constant weight of the dried solute is achieved.

-

Calculation: Weigh the container with the dried solute. The solubility is calculated as the mass of the dissolved solute per volume of solvent (e.g., in mg/mL or g/L).

Trustworthiness: The key to this method's validity is ensuring true saturation equilibrium has been reached and that only the clear, saturated solution is sampled for analysis. Performing the experiment in triplicate and ensuring consistent results provides a high degree of confidence.

Workflow Visualization:

Caption: Workflow for Gravimetric Solubility Determination.

Part 3: Spectral Data Analysis

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Infrared (IR) Spectroscopy

The IR spectrum reveals key functional groups. Expected characteristic absorptions include:

-

~3392 cm⁻¹: N-H stretch (from the protonated amine, NH₂⁺). [1]* ~2930, 2849 cm⁻¹: C-H stretching from the cyclohexyl and proline rings. [1]* ~1619 cm⁻¹: Asymmetric C=O stretch from the carboxylate (COO⁻) and N-H bend. [1]* ~1384 cm⁻¹: Symmetric C=O stretch from the carboxylate (COO⁻). [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (in CD₃OD): The proton NMR spectrum provides information on the hydrogen environments. Key signals would include multiplets for the cyclohexyl protons, and distinct signals for the protons on the proline ring. [1]* ¹³C-NMR (in CD₃OD): The carbon NMR spectrum confirms the carbon skeleton. Characteristic chemical shifts include:

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For a silylated derivative, gas chromatography-mass spectrometry (GC-MS) has shown a molecular ion peak (M⁺) and characteristic fragmentation patterns. [1]

Conclusion

The physical properties of this compound are a direct consequence of its unique chemical structure. Its high melting point, specific optical rotation, and characteristic spectral data serve as critical parameters for its identification, purity assessment, and effective application in pharmaceutical synthesis. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to reliably characterize this important molecule, ensuring quality and consistency in their scientific endeavors.

References

-

Kalisz, D., Dabrowski, Z., Kakol, B., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121–126. Retrieved from [Link]

-

(4S)-4-Cyclohexyl-L-proline. (n.d.). PubChem. Retrieved from [Link]

-

Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Sop of Polarimeter. - PharmaJia. (2023, September 16). Retrieved from [Link]

-

Melting point determination - SSERC. (n.d.). Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

-

Polarimeter - Operation, Cleaning, Calibration SOP - Pharma Beginners. (2020, May 6). Retrieved from [Link]

-

SOP for Calibration of Polarimeter - Pharmaguideline. (n.d.). Retrieved from [Link]

-

Melting Point Determination - University of South Alabama. (2012, August 16). Retrieved from [Link]

-

Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. (2022, July 26). Microbe Notes. Retrieved from [Link]

-

Proline. (n.d.). Solubility of Things. Retrieved from [Link]

- Krapcho, J., et al. (1988). Synthesis and Angiotensin-Converting Enzyme Inhibitory Activities of N-[(1-Carboxy-3-cyclohexylpropyl)alanyl]proline Derivatives. Journal of Medicinal Chemistry, 31(6), 1148-1160. (Note: While not directly cited, this is a foundational paper on Fosinopril and related compounds, providing context for the importance of the topic molecule).

-

Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. Retrieved from [Link]

-

The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. (2016, April 29). ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. (4S)-4-cyclohexyl-L-proline | C11H19NO2 | CID 9815559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to trans-4-Cyclohexyl-L-proline: Properties, Synthesis, and Applications

This compound is a non-proteinogenic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structure, which incorporates a bulky, lipophilic cyclohexyl group onto the proline scaffold, imparts valuable properties that enhance the stability, bioavailability, and binding affinity of molecules into which it is incorporated.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, and critical applications of this versatile compound, with a particular focus on its role as a key pharmaceutical intermediate and an organocatalyst. Its most prominent application is as a crucial precursor in the synthesis of Fosinopril, a potent angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[2][3][4][5] The presence of the cyclohexyl substituent is critical, rendering Fosinopril approximately ten times more potent than its unsubstituted analogue.[3]

Physicochemical and Structural Properties

The identity and purity of a chemical compound are defined by its fundamental properties. This compound is a white to off-white solid at room temperature.[6] Its key identifiers and physicochemical characteristics are summarized below.

Core Chemical Structure

The structure features a pyrrolidine ring characteristic of proline, with a carboxylic acid at the 2-position and a cyclohexyl group at the 4-position. The trans stereochemistry indicates that the cyclohexyl group and the carboxylic acid group are on opposite sides of the pyrrolidine ring plane.

Caption: Simplified workflow for the synthesis of this compound.

Key Applications in Research and Development

Pharmaceutical Intermediate for ACE Inhibitors

The primary industrial application of this compound is as an advanced intermediate in the synthesis of Fosinopril. [2][3][5]Fosinopril is a prodrug that is metabolized in the body to its active form, fosinoprilat, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). [3]The rigid and lipophilic cyclohexyl moiety is crucial for the drug's high potency, as it enhances binding to the active site of the enzyme. [1][3]The stereospecific synthesis of this proline derivative is therefore a cornerstone of the entire Fosinopril manufacturing process.

Organocatalysis

Proline and its derivatives are celebrated as powerful organocatalysts, capable of catalyzing a wide range of asymmetric reactions. [7][8]this compound fits within this class of catalysts. Its bifunctional nature, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid), enables it to activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. [7] The bulky cyclohexyl group plays a critical role in stereocontrol. It creates a well-defined chiral environment around the catalytic center, effectively shielding one face of the reactive intermediate and directing the incoming reactant to the opposite face. This steric hindrance is key to achieving high enantioselectivity in reactions such as aldol condensations, Mannich reactions, and Michael additions. [7][8]

Caption: Generalized enamine catalytic cycle using a proline-type catalyst.

Peptidomimetics and Peptide-Based Drugs

Beyond Fosinopril, the unique conformational constraints imposed by the 4-substituted proline ring make it a valuable building block in the design of peptidomimetics. [1]Incorporating this compound into a peptide sequence can:

-

Enhance Proteolytic Stability: The unnatural structure can prevent recognition by proteases, increasing the peptide's half-life in vivo.

-

Improve Cell Permeability: The lipophilic cyclohexyl group can increase the overall lipophilicity of the peptide, potentially aiding its transport across cell membranes.

-

Induce Specific Conformations: The rigid ring system restricts the flexibility of the peptide backbone, locking it into a specific bioactive conformation that can lead to higher receptor affinity and selectivity. [1]

Analytical and Quality Control Methods

Ensuring the purity and correct stereochemistry of this compound is essential. A suite of analytical techniques is employed for its characterization and for monitoring the progress of its synthesis. [2][3][9]* Chromatography: High-Performance Liquid Chromatography (HPLC) is used for quantitative purity analysis and separation of stereoisomers. Thin-Layer Chromatography (TLC) is a rapid, qualitative method for monitoring reaction progress. [3][9]* Spectroscopy: Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy is used to confirm the molecular structure and the trans stereochemistry. Infrared (IR) spectroscopy helps identify key functional groups. Mass Spectrometry (MS) is used to confirm the molecular weight. [2][3]* Optical Rotation: Measurement of the specific rotation ([α]D) is a critical test to confirm the enantiomeric purity of the final product. [2][3]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is imperative. It is intended for professional research and industrial use only. [10][11]

GHS Hazard Information

The compound is classified with the following hazards according to the Globally Harmonized System (GHS). [12][13]

| Hazard Code | Description | Class |

|---|---|---|

| H302 | Harmful if swallowed | Acute toxicity, oral [Warning] |

| H317 | May cause an allergic skin reaction | Sensitization, Skin [Warning] |

| H361 | Suspected of damaging fertility or the unborn child | Reproductive toxicity [Warning] |

Users should consult the full Safety Data Sheet (SDS) before handling, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [11][14][15][16]Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound stands out as a high-value, specialized amino acid derivative. Its utility is firmly established in the pharmaceutical industry as an indispensable precursor to the ACE inhibitor Fosinopril. Furthermore, its structural features—a chiral scaffold, bifunctional catalytic groups, and a sterically demanding substituent—make it a promising candidate for the development of novel organocatalysts and for incorporation into advanced peptidomimetics. The continued exploration of this compound is likely to yield further innovations in asymmetric synthesis and drug discovery.

References

-

CP Lab Safety. This compound, min 97%, 1 gram. [Link]

-

Kalisz, D., et al. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121-6. [Link]

-

PubChem. (4S)-4-cyclohexyl-L-proline. National Center for Biotechnology Information. [Link]

-

Kalisz, D., et al. (2005). SYNTHESIS OF OPTICALLY ACTIVE TRANS 4-CYCLOHEXYL-L-PROLINE AS AN INTERMEDIATE PRODUCT IN THE PREPARATION OF FOSINOPRIL. Acta Poloniae Pharmaceutica – Drug Research, 62(2), 121-126. [Link]

-

Semantic Scholar. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. [Link]

-

Krapcho, A. P., & Kuell, C. S. (1990). Conversion of L-pyroglutamic acid to 4-alkyl-substituted L-prolines. The synthesis of this compound. The Journal of Organic Chemistry, 55(15), 4751-4754. [Link]

-

ResearchGate. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril | Request PDF. [Link]

-

Wikipedia. Proline organocatalysis. [Link]

-

ResearchGate. (PDF) L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. [Link]

-

Al-Adiwish, W. M., et al. (2018). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 23(11), 2841. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ptfarm.pl [ptfarm.pl]

- 4. This compound | 103201-78-1 | DEA20178 [biosynth.com]

- 5. [PDF] Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. | Semantic Scholar [semanticscholar.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. calpaclab.com [calpaclab.com]

- 11. echemi.com [echemi.com]

- 12. (4S)-4-cyclohexyl-L-proline | C11H19NO2 | CID 9815559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. SDS of this compound hydrochloride, Safety Data Sheets, CAS 90657-55-9 - chemBlink [chemblink.com]

Introduction: The Structural Significance of trans-4-Cyclohexyl-L-proline

An In-Depth Technical Guide to the ¹H NMR Spectrum of trans-4-Cyclohexyl-L-proline

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a non-proteinogenic amino acid that serves as a critical chiral building block in modern medicinal chemistry. Its most notable application is as a key intermediate in the synthesis of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1][2][3] The incorporation of the bulky, lipophilic cyclohexyl group into the proline scaffold significantly enhances the potency of the final drug molecule.

Given its importance, unambiguous structural confirmation is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical technique for elucidating the precise structure and stereochemistry of this compound. This guide provides a detailed analysis of its ¹H NMR spectrum, grounded in fundamental principles and field-proven insights, to enable researchers to confidently interpret their own experimental data. We will deconstruct the spectrum region by region, explaining the causality behind expected chemical shifts, multiplicities, and coupling constants.

PART 1: Molecular Architecture and Conformational Considerations

To accurately interpret the ¹H NMR spectrum, one must first understand the molecule's three-dimensional structure and conformational dynamics. The molecule consists of two key domains: a rigid pyrrolidine ring and a conformationally flexible cyclohexyl group, connected in a trans configuration.

-

The L-Proline Ring: The five-membered pyrrolidine ring of proline is not planar. It adopts a puckered "envelope" conformation to minimize torsional strain. The pucker can place the Cγ atom either on the same side as the carboxyl group (endo) or on the opposite side (exo).[4] In 4-substituted prolines, the substituent's stereochemistry heavily influences this preference. For the trans isomer (2S, 4S), the bulky cyclohexyl group sterically favors an exo pucker, which places the substituent in a pseudo-equatorial position, thereby minimizing steric hindrance.

-

The Cyclohexyl Group: The cyclohexane ring predominantly exists in a stable chair conformation. The protons on the ring are divided into two sets: axial (pointing perpendicular to the ring's plane) and equatorial (pointing outwards from the ring's equator). This distinction is crucial as axial and equatorial protons in different positions have distinct chemical shifts and coupling constants.

The interplay between these two structural units gives rise to a complex but interpretable ¹H NMR spectrum.

Caption: Chemical structure of this compound.

PART 2: Deconstruction and Analysis of the Predicted ¹H NMR Spectrum

The following analysis is based on established principles of NMR spectroscopy for proline derivatives and substituted cyclohexanes.[5][6][7] The spectrum is typically acquired in a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) to ensure solubility and, in the case of D₂O, to exchange the labile amine (NH) and carboxylic acid (OH) protons, simplifying the spectrum.

Region 1: The Proline Ring Protons (δ 2.0 – 4.5 ppm)

The protons on the pyrrolidine ring are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with mutual coupling.

-

Hα (C2-H, ~ δ 4.0-4.2 ppm): This proton is adjacent to the electron-withdrawing carboxyl group, shifting it significantly downfield. It is coupled to the two diastereotopic protons at the β-position (C3). Therefore, its signal is expected to be a doublet of doublets (dd) . A literature value for this proton in CD₃OD is reported around δ 3.97 ppm as a dd.[2]

-

Hδ₂ (C5-H₂, ~ δ 3.3-3.6 ppm): These two protons are adjacent to the nitrogen atom. They are diastereotopic and will appear as two separate multiplets, each coupled to the other (geminal coupling) and to the Hγ proton. The complexity of these signals can vary depending on the ring pucker and solvent.

-

Hβ₂ (C3-H₂, ~ δ 2.1-2.5 ppm) & Hγ (C4-H, ~ δ 2.2-2.6 ppm): These signals are often complex and may overlap.

-

The two Hβ protons are coupled to Hα and Hγ, and also exhibit geminal coupling to each other. This results in complex multiplet patterns, often appearing as a doublet of triplets or overlapping multiplets.

-

The Hγ proton is the bridge between the two rings, coupled to the Hβ protons, Hδ protons, and the methine proton of the cyclohexyl ring. This extensive coupling will result in a highly complex multiplet .

-

Region 2: The Cyclohexyl Ring Protons (δ 0.9 – 2.0 ppm)

This upfield region is characteristic of saturated aliphatic systems. It will contain the signals for all 11 protons of the cyclohexyl group.

-

Cyclohexyl Methine Proton (C1'-H, ~ δ 1.6-1.9 ppm): This is the proton on the carbon directly attached to the proline ring. It is coupled to the Hγ of the proline ring and the four adjacent methylene protons on the cyclohexyl ring. It will appear as a complex multiplet, often broad and difficult to fully resolve.

-

Cyclohexyl Methylene Protons (C2'-H₂ to C6'-H₂, ~ δ 0.9-1.8 ppm): These 10 protons will produce a series of broad, overlapping multiplets that constitute the most intense signal region in the spectrum. Due to the chair conformation, axial and equatorial protons will have slightly different chemical shifts. Generally, axial protons are more shielded and appear at a slightly lower chemical shift than their equatorial counterparts. The coupling constants between them are highly informative but often obscured by signal overlap:

Data Summary: Predicted ¹H NMR Assignments

The following table summarizes the expected signals for this compound in a non-labile proton solvent like CDCl₃ or DMSO-d₆. In D₂O, the NH and COOH signals would disappear.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| COOH | 10.0 - 12.0 | broad singlet (br s) | - | 1H |

| Hα (C2-H) | 4.0 - 4.2 | doublet of doublets (dd) | ³J ≈ 7-9, ³J ≈ 3-5 | 1H |

| Hδ₂ (C5-H₂) | 3.3 - 3.6 | multiplet (m) | - | 2H |

| NH | 2.5 - 4.0 | broad singlet (br s) | - | 1H |

| Hβ₂, Hγ | 2.1 - 2.6 | multiplet (m) | - | 3H |

| Cyclohexyl-H | 0.9 - 2.0 | multiplet (m) | - | 11H |

graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#202124"];// Proline Ring Nodes Ha [pos="1,1.5!", label="Hα"]; Hb1 [pos="2,2.5!", label="Hβ1"]; Hb2 [pos="2,0.5!", label="Hβ2"]; Hg [pos="3,1.5!", label="Hγ"]; Hd1 [pos="2,-0.5!", label="Hδ1"]; Hd2 [pos="2,-1.5!", label="Hδ2"]; // Cyclohexyl Node Hcy [pos="4,1.5!", label="H-Cyclohexyl"]; // Edges representing coupling Ha -- Hb1 [label="³J"]; Ha -- Hb2 [label="³J"]; Hb1 -- Hb2 [label="²J", style=dashed]; Hb1 -- Hg [label="³J"]; Hb2 -- Hg [label="³J"]; Hg -- Hd1 [label="³J"]; Hg -- Hd2 [label="³J"]; Hd1 -- Hd2 [label="²J", style=dashed]; Hg -- Hcy [label="³J"];

A [label="Sample Prep:\nDissolve 5mg in 0.6mL D₂O"]; B [label="Instrument Setup:\nLock & Shim on D₂O signal"]; C [label="Acquisition:\nStandard ¹H Pulse Sequence (16 scans)"]; D [label="Processing:\nFT, Phasing, Calibration"]; E [label="Final Spectrum:\nAnalysis & Interpretation"]; A -> B [label="Insert Sample"]; B -> C [label="Optimize B₀ Field"]; C -> D [label="Collect FID"]; D -> E [label="Generate Spectrum"];

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. While complex, a systematic approach based on the fundamental principles of chemical shift, spin-spin coupling, and conformational analysis allows for a complete and confident assignment of all proton signals. This guide provides the foundational knowledge and practical protocols necessary for researchers to leverage ¹H NMR as a powerful tool for the verification, purity assessment, and in-depth structural study of this vital pharmaceutical intermediate.

References

Sources

- 1. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. This compound hydrochloride | 90657-55-9 [chemicalbook.com]

- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. A NMR investigation of proline and its derivatives. II—Conformational implications of the 1H NMR spectrum of L-proline at different pH | Semantic Scholar [semanticscholar.org]

- 7. rubingroup.org [rubingroup.org]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of trans-4-Cyclohexyl-L-proline

This guide provides a detailed exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic signature of trans-4-Cyclohexyl-L-proline, a pivotal chiral intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril. While specific experimental spectra for this compound are not widely published in publicly accessible literature, this document leverages established principles of NMR spectroscopy, substituent effects, and data from analogous structures to provide a comprehensive analysis. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and quality control.

Introduction: The Significance of this compound and the Role of ¹³C NMR

This compound is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of Fosinopril. The introduction of the bulky, lipophilic cyclohexyl group at the 4-position of the proline ring enhances the potency of the final drug.[1] The precise stereochemistry of this substituent is critical for the drug's efficacy, making robust analytical techniques for its characterization indispensable.

¹³C NMR spectroscopy is a powerful, non-destructive analytical method that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. This makes ¹³C NMR an invaluable tool for:

-

Structural Verification: Confirming the successful synthesis of the target molecule.

-

Stereochemical Analysis: Differentiating between stereoisomers.

-

Purity Assessment: Identifying the presence of impurities or residual starting materials.

Predicted ¹³C NMR Spectral Data

The following table outlines the predicted ¹³C NMR chemical shifts for this compound in a common NMR solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD). These predictions are based on the known chemical shifts of L-proline and the anticipated substituent effects of the cyclohexyl group.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Proline Ring | ||

| C=O (Carboxyl) | 175-180 | The chemical shift of the carboxylic acid carbon is expected in the typical downfield region for this functional group. |

| Cα | 59-62 | The Cα of proline is characteristically found in this region. The cyclohexyl group is not expected to have a major effect on its chemical shift. |

| Cβ | 33-36 | The Cβ is slightly deshielded compared to unsubstituted proline due to the presence of the cyclohexyl group at the adjacent Cγ. |

| Cγ | 40-43 | The Cγ is significantly deshielded due to the direct attachment of the electron-donating cyclohexyl group. |

| Cδ | 46-49 | The Cδ chemical shift is influenced by the nitrogen atom and is expected to be in a similar range to that of unsubstituted proline. |

| Cyclohexyl Ring | ||

| C1' (ipso) | 42-45 | The carbon atom of the cyclohexyl ring directly attached to the proline ring will be the most deshielded of the cyclohexyl carbons. |

| C2', C6' | 32-35 | These carbons are beta to the proline ring and will have similar chemical shifts. |

| C3', C5' | 26-29 | These carbons are gamma to the proline ring. |

| C4' | 25-28 | The carbon at the 4-position of the cyclohexyl ring is the most shielded of the cyclohexyl carbons. |

In-depth Analysis and Rationale for Chemical Shift Assignments

The assignment of ¹³C NMR signals is a critical step in the structural elucidation process. The following section provides a detailed rationale for the predicted chemical shifts, drawing on fundamental principles of NMR spectroscopy.

The Proline Ring: A Unique Spectroscopic Fingerprint

The rigid, cyclic structure of the proline ring gives rise to a characteristic set of ¹³C NMR signals. The chemical shifts of the proline carbons are influenced by several factors, including the electronegativity of the nitrogen atom, ring strain, and the presence of substituents.

A key feature in the ¹³C NMR of proline and its derivatives is the significant difference in chemical shifts between the Cβ and Cγ carbons. This difference is a sensitive indicator of the cis or trans conformation of the X-Pro amide bond in peptides. While this compound itself does not have an amide bond, this principle is important when it is incorporated into a peptide chain.

The Influence of the Cyclohexyl Substituent

The introduction of a cyclohexyl group at the 4-position of the proline ring has a notable impact on the ¹³C NMR spectrum. The primary effect is the deshielding of the directly attached Cγ of the proline ring. This is due to the substitution effect, where a hydrogen atom is replaced by a more electron-donating carbon atom. The carbons of the cyclohexyl ring itself will exhibit a set of signals in the aliphatic region of the spectrum, with the chemical shifts dependent on their proximity to the proline ring.

Experimental Protocol for ¹³C NMR Data Acquisition

For researchers wishing to acquire experimental ¹³C NMR data for this compound, the following protocol provides a standardized starting point.

Step 1: Sample Preparation

-

Accurately weigh approximately 10-20 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O with a pH adjustment).

-

Transfer the solution to a 5 mm NMR tube.

Step 2: NMR Instrument Setup

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Tune and match the ¹³C probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

Step 3: Data Acquisition

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

Typical acquisition parameters include:

-

Spectral width: ~200-250 ppm

-

Pulse angle: 30-45°

-

Relaxation delay (d1): 2-5 seconds

-

Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

For unambiguous assignment of protonated carbons, it is highly recommended to perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This will differentiate between CH, CH₂, and CH₃ signals. A Heteronuclear Single Quantum Coherence (HSQC) experiment can also be performed to correlate each carbon with its directly attached proton(s).

Visualization of the Molecular Structure and Logic

To aid in the correlation of the ¹³C NMR data with the molecular structure, the following diagrams are provided.

Caption: Molecular structure of this compound with carbon numbering.

Caption: A typical experimental workflow for acquiring ¹³C NMR data.

Conclusion

References

- Kalisz, D., Dabrowski, Z., Kakol, B., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121-126.

-

PubChem. (n.d.). (4S)-4-cyclohexyl-L-proline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Introduction: The Vibrational Signature of a Key Pharmaceutical Intermediate

An In-Depth Technical Guide to the Infrared Spectroscopy of trans-4-Cyclohexyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

This compound is a crucial chiral building block in modern pharmaceuticals, most notably as an intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril.[1][2][3] The precise stereochemistry and functional group integrity of this molecule are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the molecular identity and structural characteristics of this compound.

This guide provides a detailed examination of the theoretical basis for the IR spectrum of this compound, a field-proven experimental protocol for acquiring high-quality data, and expert insights into spectral interpretation. As Senior Application Scientists, our goal is not just to present data, but to explain the causality behind the spectral features, enabling researchers to confidently verify their material and troubleshoot potential issues.

Part 1: Molecular Structure and its Vibrational Implications

The power of IR spectroscopy lies in its ability to probe the vibrations of specific chemical bonds within a molecule. Each functional group possesses characteristic vibrational modes (stretching, bending, rocking) that absorb infrared radiation at specific frequencies. The structure of this compound contains three primary components, each contributing a distinct signature to the overall spectrum: the carboxylic acid, the secondary amine within the proline ring, and the saturated aliphatic rings.

Caption: Key functional groups of this compound.

The analysis of its IR spectrum is, therefore, a systematic deconstruction of the signals arising from these distinct parts:

-

Carboxylic Acid Group (-COOH): This group provides the most prominent and identifiable features in the spectrum. Its vibrations are heavily influenced by strong intermolecular hydrogen bonding, which causes the molecules to exist predominantly as dimers in the solid state.[4][5] This dimerization is the direct cause of the characteristic broadness of the O-H stretching band.[6]

-

Secondary Amine (-NH-): As part of the rigid pyrrolidine ring, the N-H bond gives rise to its own set of stretching and bending vibrations. These are typically less intense and sharper than the O-H absorptions of the carboxylic acid.[7][8]

-

Aliphatic C-H Groups (Cyclohexyl & Proline Ring): The molecule is rich in sp³ hybridized C-H bonds. These bonds produce strong signals in the region just below 3000 cm⁻¹ and various bending vibrations in the fingerprint region.[9][10] The CH₂ scissoring bands in a cyclohexane ring are characteristically found around 1448-1470 cm⁻¹.[10]

Part 2: Theoretical Infrared Spectrum Analysis

A predictive analysis of the IR spectrum allows for a targeted search for key bands, confirming the molecule's identity. The spectrum can be logically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region is dominated by the stretching vibrations of O-H, N-H, C-H, and C=O bonds.

-

3500-2500 cm⁻¹ (O-H and N-H Stretching):

-

O-H Stretch (Carboxylic Acid): Expect a very broad, strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[4][11] This extreme broadness is a hallmark of the hydrogen-bonded dimer of a carboxylic acid and will often appear as a wide "hump" underlying the sharper C-H stretching peaks.

-

N-H Stretch (Secondary Amine): A single, medium-intensity, and relatively sharp peak is expected around 3300-3500 cm⁻¹.[5][7] This peak may sometimes be observed on the shoulder of the much broader O-H band.

-

-

3000-2850 cm⁻¹ (C-H Stretching):

-

sp³ C-H Stretch: Multiple strong, sharp peaks are expected in this range, corresponding to the symmetric and asymmetric stretching of the numerous CH₂ and CH groups in the cyclohexyl and proline rings.[9][12] The presence of unstrained rings means these frequencies are typical for acyclic alkanes.[10]

-

-

1750-1680 cm⁻¹ (C=O Carbonyl Stretching):

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is characteristic of the carbonyl group. For a saturated, dimerized carboxylic acid, this peak typically appears between 1725-1680 cm⁻¹.[11] Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)

This region contains a complex series of absorptions unique to the molecule, arising from bending vibrations and C-C, C-N, and C-O single bond stretches.

-

~1450 cm⁻¹ (C-H Bending): A prominent peak in this area corresponds to the scissoring (bending) vibration of the CH₂ groups.[10]

-

1440-1395 cm⁻¹ (O-H Bending): An in-plane bending vibration for the O-H group can be found here, though it may overlap with C-H bending bands.[4]

-

1320-1210 cm⁻¹ (C-O Stretching): The stretching of the carbon-oxygen single bond in the carboxylic acid group gives rise to a medium-to-strong intensity band in this region.[4]

-

~920 cm⁻¹ (O-H Bending): A broad, characteristic peak for the out-of-plane bend of the hydrogen-bonded carboxylic acid OH group is often visible.[4]

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics | Causality |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad | Strong intermolecular hydrogen bonding in the dimeric state creates a continuum of vibrational energies.[6] |

| N-H Stretch | Secondary Amine | 3500 - 3300 | Medium, Sharp | Weaker polarity and hydrogen bonding compared to O-H results in a sharper, less intense signal.[8] |

| C-H Stretch (sp³) | Aliphatic Rings | 3000 - 2850 | Strong, Sharp | Stretching of C-H bonds in the cyclohexyl and proline moieties.[9] |

| C=O Stretch | Carboxylic Acid | 1725 - 1680 | Very Strong, Sharp | Large change in dipole moment during vibration of the highly polar carbonyl bond.[11] |

| C-H Bend (Scissoring) | CH₂ Groups | ~1450 | Medium | Bending motion of the numerous methylene groups in the structure.[10] |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong to Medium | Stretching of the C-O single bond, coupled with O-H bending. |

| O-H Bend (Out-of-Plane) | Carboxylic Acid | ~920 | Medium, Broad | Characteristic out-of-plane bending of the OH group in a hydrogen-bonded dimer.[4] |

Part 3: Experimental Protocol for IR Spectrum Acquisition

To ensure the acquisition of a reliable and reproducible spectrum, a validated methodology is critical. For a solid sample like this compound, the potassium bromide (KBr) pellet technique is a standard and robust method.[13][14] The principle is to disperse the solid analyte in an IR-transparent matrix (KBr) to minimize light scattering and produce a clear spectrum.[13]

Caption: Workflow for KBr Pellet FTIR Spectroscopy.

Self-Validating KBr Pellet Protocol

Objective: To obtain a high-resolution transmission FTIR spectrum of solid this compound.

Materials:

-

This compound (1-2 mg)

-

Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)[15]

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR Spectrometer

Methodology:

-

System Preparation (Validation Step 1):

-

Thoroughly clean the agate mortar, pestle, and all parts of the pellet die with a volatile solvent (e.g., acetone or chloroform) and ensure they are completely dry.[16] This prevents cross-contamination.

-

Ensure the KBr is of high purity and has been dried in an oven (e.g., at 110°C) to remove adsorbed water, which would otherwise introduce a broad interfering peak around 3400 cm⁻¹.[17]

-

-

Sample Preparation (Validation Step 2):

-

Place approximately 100-200 mg of dried KBr into the agate mortar.

-

Add 1-2 mg of the this compound sample. The optimal ratio is approximately 1:100 sample to KBr.[16]

-

Gently grind the mixture with the pestle for several minutes. The goal is a fine, homogeneous powder. Proper mixing is crucial for a clear pellet and an accurate spectrum.[13] The particle size should be reduced to less than 2 microns to minimize scattering.[15]

-

-

Pellet Formation (Validation Step 3):

-

Carefully transfer the powder mixture into the pellet die cavity, ensuring an even distribution.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes.[16][17] Applying a vacuum during this step can help remove trapped air and moisture, resulting in a more transparent pellet.[17]

-

Release the pressure and carefully extract the die. The resulting pellet should be a thin, transparent, or translucent disc. A cloudy or opaque pellet indicates poor grinding, moisture, or insufficient pressure, and the process should be repeated.

-

-

Spectral Acquisition (Validation Step 4):

-

Place the empty sample holder in the FTIR spectrometer.

-

Run a background scan . This is a critical self-validating step that records the spectrum of the atmospheric water and CO₂, which will then be automatically subtracted from the sample spectrum.

-

Mount the KBr pellet containing the sample into the sample holder and place it in the spectrometer.

-

Run the sample scan . The instrument will pass infrared radiation through the pellet and record the absorbance at each frequency.

-

The resulting spectrum should be displayed in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Part 4: Interpreting the Experimental Spectrum

When analyzing the acquired spectrum, compare the observed peaks with the theoretical values in the table above.

-

Verification of Identity: The presence of the very broad O-H stretch (3300-2500 cm⁻¹), the strong C=O stretch (~1700 cm⁻¹), and the strong aliphatic C-H stretches (2990-2850 cm⁻¹) provides powerful evidence for the correct molecular structure.

-

Troubleshooting - The Water Peak: A common artifact is a broad absorption around 3400 cm⁻¹ and a weaker one near 1640 cm⁻¹ due to moisture in the KBr or sample.[17] A properly dried sample and KBr matrix should minimize this. It is crucial to distinguish this water peak from the much broader carboxylic acid O-H band that extends to lower wavenumbers.

-

Absence of Impurities: The spectrum should be free of unexpected peaks. For instance, the absence of a strong band around 1740 cm⁻¹ would suggest no contamination from a related ester compound.

By systematically correlating the molecular structure to the expected spectral features and employing a robust, self-validating experimental protocol, IR spectroscopy stands as an indispensable tool for the quality control and characterization of this compound in any research or drug development setting.

References

- 1. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. This compound hydrochloride | 90657-55-9 [chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. echemi.com [echemi.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]

- 14. shimadzu.com [shimadzu.com]

- 15. scienceijsar.com [scienceijsar.com]

- 16. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 17. azom.com [azom.com]

trans-4-Cyclohexyl-L-proline mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of trans-4-Cyclohexyl-L-proline

Introduction: Contextualizing the Analyte

This compound is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. It serves as a critical chiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Fosinopril, a drug used to manage hypertension and heart failure[1][2][3]. The stereochemical integrity and precise quantification of this molecule are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the definitive analytical technique for the characterization and quantification of this compound in diverse matrices, from raw materials to biological fluids. This guide provides a comprehensive exploration of the core principles and practical methodologies for its analysis, grounded in the causality of experimental choices to empower researchers and drug development professionals.

Foundational Physicochemical Properties

A robust analytical method begins with a thorough understanding of the analyte's fundamental properties. These characteristics directly dictate the optimal approach for ionization, fragmentation, and chromatographic separation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₂ | [1][4] |

| Average Molecular Weight | 197.27 g/mol | [1] |

| Monoisotopic Molecular Weight | 197.1416 g/mol | |

| Structure | A proline ring substituted with a cyclohexyl group at the 4-position. | |

| Key Functional Groups | Secondary amine (pyrrolidine ring), Carboxylic acid, Cyclohexyl group. | |

| Predicted pKa | ~2.2 (Carboxylic acid), ~10.6 (Amine) |

The presence of both an acidic (carboxylic acid) and a basic (secondary amine) group makes this compound zwitterionic and highly polar. This polarity is the single most important factor governing the choice of ionization technique.

The Ionization Strategy: Why Electrospray Ionization (ESI) is the Gold Standard

The transition of an analyte from the liquid phase to a charged, gas-phase ion is the heart of LC-MS. For this compound, the choice between the two most common atmospheric pressure ionization (API) sources, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), is unequivocal.

Expert Rationale: ESI is the preferred method for molecules that are polar, non-volatile, and pre-ionized in solution, which perfectly describes amino acids like this compound[5][6]. In contrast, APCI is better suited for less polar, more volatile compounds that can withstand thermal vaporization[7][8]. Subjecting this analyte to the heated nebulizer of an APCI source would risk thermal degradation.

ESI operates as a "soft ionization" technique, applying a high voltage to the liquid eluent to generate a fine spray of charged droplets[5]. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, typically with minimal fragmentation. For this analyte, operating in Positive Ion Mode is the logical choice, as the secondary amine in the pyrrolidine ring is readily protonated, yielding a stable protonated molecule, [M+H]⁺.

Tandem Mass Spectrometry (MS/MS) and the "Proline Effect"

To achieve high selectivity and structural confirmation, tandem mass spectrometry (MS/MS) is employed. This involves isolating the precursor ion (the [M+H]⁺ ion at m/z 198.1) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions).

The fragmentation of proline-containing molecules is famously predictable due to the "Proline Effect". The rigid five-membered ring structure of proline and its derivatives leads to preferential cleavage of the bond N-terminal to the proline residue in peptides[9][10]. While this compound is not a peptide, the underlying principles of charge-directed fragmentation of the protonated pyrrolidine ring hold true. The proton is readily sequestered on the secondary amine, making it the charge site that directs fragmentation pathways.

Predicted Fragmentation Pathways:

-

Neutral Loss of Water ([M+H - H₂O]⁺): A common fragmentation for molecules with a carboxylic acid group, proceeding via the loss of H₂O.

-

Neutral Loss of Formic Acid ([M+H - HCOOH]⁺): This involves the complete loss of the carboxyl group as formic acid.

-

Formation of the Immonium Ion: This is the most characteristic and often most abundant fragment for amino acids. The cleavage of the C-C bond between the pyrrolidine ring and the carboxyl group results in a stable, cyclic immonium ion.

The theoretical masses of these key ions are summarized below.

| Ion Description | Proposed Formula | Theoretical m/z (Monoisotopic) |

| Precursor Ion [M+H]⁺ | [C₁₁H₂₀NO₂]⁺ | 198.1489 |

| Product Ion [M+H - H₂O]⁺ | [C₁₁H₁₈N]⁺ | 180.1383 |

| Product Ion [M+H - HCOOH]⁺ | [C₁₀H₁₈N]⁺ | 152.1434 |

| Immonium Ion | [C₁₀H₁₈N]⁺ | 152.1434 |

Note: The neutral loss of formic acid and the formation of the immonium ion result in the same mass; this is a common occurrence and represents the most specific fragmentation pathway.

Quantitative LC-MS/MS Method Development

For drug development and clinical research, quantitative analysis is the ultimate goal. A robust, validated LC-MS/MS method using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode is the industry standard[11][12].

The MRM technique provides exceptional selectivity and sensitivity by monitoring a specific precursor → product ion transition. For this analyte, the transition 198.1 → 152.1 would be the primary choice for quantification due to its high specificity and expected abundance. A secondary, confirming transition, such as 198.1 → 180.1 , should also be monitored.

Experimental Protocol: Quantitative Analysis in Human Plasma

This protocol outlines a self-validating system for the determination of this compound in a biological matrix.

1. Materials and Reagents:

-

This compound reference standard

-

Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d5 (or ¹³C, ¹⁵N labeled)

-

LC-MS grade Methanol, Acetonitrile, and Water

-

LC-MS grade Formic Acid

-

Human Plasma (K₂EDTA)

2. Sample Preparation (Protein Precipitation):

-

Rationale: This is a rapid and effective technique to remove the bulk of plasma proteins which can interfere with the analysis and foul the LC-MS system.

-

Steps:

-

Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the SIL-IS working solution (e.g., 500 ng/mL in 50:50 Methanol:Water). The IS corrects for variability in sample preparation and matrix effects[13].

-

Vortex briefly (5 seconds).

-

Add 200 µL of ice-cold Methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for analysis.

-

3. Liquid Chromatography (LC) Conditions:

-

Rationale: Chromatographic separation is essential to resolve the analyte from isomers and other endogenous matrix components, which prevents ion suppression and ensures accurate quantification[11][12]. Given the analyte's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.

-

Parameters:

-

Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water with 10 mM Ammonium Formate

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

Time (min) %B 0.0 95 3.0 50 3.1 5 4.0 5 4.1 95 | 5.0 | 95 |

-

4. Mass Spectrometry (MS) Conditions:

-

Instrument: Triple Quadrupole Mass Spectrometer

-

Ionization: ESI, Positive Mode

-

Key Parameters (Instrument Dependent):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 450°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) This compound (Quantifier) 198.1 152.1 100 Optimize (e.g., 15) This compound (Qualifier) 198.1 180.1 100 Optimize (e.g., 12) | SIL-IS | 203.1 (for d5) | 157.1 | 100 | Optimize (e.g., 15) |

Collision energy must be empirically optimized for the specific instrument to maximize product ion signal.

Advanced Consideration: Chiral Separation

Since the L-enantiomer is the desired stereoisomer for Fosinopril synthesis, a method to confirm chiral purity or separate enantiomers may be required. Standard HILIC or C18 columns will not separate enantiomers.

Causality: Chiral separation requires a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to differential retention times.

Methodology:

-

LC System: An HPLC or UHPLC system compatible with the chosen column and mobile phases.

-

Chiral Column: Polysaccharide-based CSPs (e.g., Chiralpak series) or Pirkle-type columns are commonly used for amino acid derivatives[14][15].

-

Mobile Phase: Often a mix of a nonpolar solvent (like hexane) and an alcohol (like ethanol or isopropanol), sometimes with an acidic or basic modifier, is used in normal-phase or polar organic mode[15][16].

-

Detection: The LC system can be directly coupled to the mass spectrometer, using the same MRM transitions described above to provide highly selective, mass-based detection of each eluting enantiomer.

Developing a chiral separation can be complex, as mobile phase composition and temperature can dramatically affect resolution[15]. However, for applications demanding strict stereochemical control, it is an indispensable tool.

Conclusion

The mass spectrometric analysis of this compound is a robust and highly specific endeavor when founded on the principles of the molecule's physicochemical properties. The inherent polarity and presence of a basic amine dictate the use of positive mode Electrospray Ionization. Its proline-like structure leads to a predictable and stable fragmentation pattern, with the formation of the m/z 152.1 immonium ion providing an ideal signature for selective quantification via MRM. By coupling an optimized HILIC separation with a validated sample preparation protocol, researchers can achieve the high levels of accuracy, precision, and sensitivity required for pharmaceutical development and quality control.

References

-

Title: Fragmentation reactions of deprotonated peptides containing proline. The proline effect Source: Wiley Online Library URL: [Link]

-

Title: Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions | Journal of the American Society for Mass Spectrometry Source: ACS Publications URL: [Link]

-

Title: Collision-Induced Dissociation of the Ag+−Proline Complex: Fragmentation Pathways and Reaction MechanismsA Synergy between Experiment and Theory | The Journal of Physical Chemistry B Source: ACS Publications URL: [Link]

-

Title: Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry Source: PubMed URL: [Link]

-

Title: New example of proline-induced fragmentation in electrospray ionization mass spectrometry of peptides Source: PubMed URL: [Link]

-

Title: this compound, min 97%, 1 gram Source: CP Lab Safety URL: [Link]

-

Title: Towards understanding the tandem mass spectra of protonated oligopeptides. 2: The proline effect in collision-induced dissociation of protonated Ala-Ala-Xxx-Pro-Ala (Xxx = Ala, Ser, Leu, Val, Phe, and Trp). Source: Science.gov URL: [Link]

-

Title: Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler Source: PubMed Central (PMC) URL: [Link]

-

Title: Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments Source: Springer Nature URL: [Link]

-

Title: Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity Source: NIH URL: [Link]

-

Title: New example of proline-induced fragmentation in electrospray ionization mass spectrometry of peptides | Request PDF Source: ResearchGate URL: [Link]

-

Title: Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions Source: PMC - NIH URL: [Link]

-

Title: Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples Source: PubMed URL: [Link]

-

Title: Straight to the Source: ESI vs APCI…. Source: Microsaic Systems URL: [Link]

-

Title: Electrospray and APCI Mass Analysis Source: AxisPharm URL: [Link]

-

Title: ESI vs APCI. Which ionization should I choose for my application? Source: YouTube URL: [Link]

-

Title: Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry Source: bioRxiv URL: [Link]

-

Title: When should I choose APCI or ESI for my flash column chromatography? Source: Biotage URL: [Link]

-

Title: Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril Source: PubMed URL: [Link]

-

Title: Determination of proline in human serum by a robust LC-MS/MS method Source: SciSpace URL: [Link]

-

Title: Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography Source: ResearchGate URL: [Link]

-

Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

-

Title: Temporal Tracking of Metabolomic Shifts in In Vitro-Cultivated Kiwano Plants: A GC-MS, LC-HRMS-MS, and In Silico Candida spp. Protein and Enzyme Study Source: MDPI URL: [Link]

-

Title: Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions Source: PubMed URL: [Link]

-

Title: Chromatograms of the L -proline solution registered with the LC = MS... Source: ResearchGate URL: [Link]

-

Title: Fragmentation Patterns in Mass Spectra Source: Chemistry LibreTexts URL: [Link]

-

Title: Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures Source: MDPI URL: [Link]

-

Title: The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues Source: PMC - PubMed Central URL: [Link]

-

Title: Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography Source: Unife URL: [Link]

-

Title: Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions Source: ResearchGate URL: [Link]

-

Title: Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC Source: ResearchGate URL: [Link]

-

Title: Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors Source: MDPI URL: [Link]

-

Title: (4S)-4-cyclohexyl-L-proline Source: PubChem URL: [Link]

Sources

- 1. This compound | 103201-78-1 | DEA20178 [biosynth.com]

- 2. This compound hydrochloride | 90657-55-9 [chemicalbook.com]

- 3. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 6. biotage.com [biotage.com]

- 7. microsaic.com [microsaic.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Fragmentation reactions of deprotonated peptides containing proline. The proline effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. xxx xxx xxx: Topics by Science.gov [science.gov]

- 11. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

trans-4-Cyclohexyl-L-proline solubility in organic solvents

An In-Depth Technical Guide to the Solubility of trans-4-Cyclohexyl-L-proline in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Critical Role of this compound in Pharmaceutical Synthesis

This compound is a chiral amino acid derivative that serves as a vital building block in modern pharmaceutical development. Its most notable application is as a key intermediate in the synthesis of Fosinopril, a potent angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1][2][3] The structural rigidity and stereochemistry imparted by the proline ring and the cyclohexyl group are crucial for the pharmacological activity of the final active pharmaceutical ingredient (API).

For researchers, chemists, and drug development professionals, a thorough understanding of the solubility of this compound is not merely an academic exercise. It is a fundamental prerequisite for the efficient design, optimization, and scaling of synthetic routes, purification processes, and crystallization protocols.[4][5] Inaccurate or incomplete solubility data can lead to significant challenges, including suboptimal reaction kinetics, low yields, impurities, and difficulties in formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents, grounded in established scientific principles and field-proven methodologies.

Physicochemical Profile of this compound

Before delving into solubility, it is essential to understand the intrinsic properties of the molecule, as these dictate its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₂ | [1][6] |

| Molecular Weight | 197.27 g/mol | [1][6] |

| CAS Number | 103201-78-1 | [6][7] |

| Appearance | White crystalline powder | [8] |

| Melting Point | 249-252 °C | [9] |

| Boiling Point (Predicted) | 343.9 °C | [1][9] |

| XLogP3 | 0.3 | [6][9] |

Note: Properties such as boiling point are often predicted for compounds that may decompose at high temperatures.

The Thermodynamic Foundation of Solubility

At its core, solubility is a thermodynamic equilibrium phenomenon. The process of dissolution involves overcoming the solute-solute interactions within the crystal lattice and forming new solute-solvent interactions. This can be described by the Gibbs free energy of solution (ΔG_sol_). A negative ΔG_sol_ indicates a spontaneous dissolution process.

The solubility of a solid in a liquid is governed by two primary factors: the properties of the crystal lattice (related to the melting point and enthalpy of fusion) and the interaction between the solute and the solvent (quantified by the activity coefficient).[4][10] Predictive models, such as UNIFAC, NRTL, and COSMO-RS, leverage thermodynamic principles and molecular structure to estimate solubility, providing valuable insights during early-stage development.[4][11] These models consider factors like dielectric constants and Hildebrand solubility parameters to predict activity coefficients, which are crucial for calculating solubility.[11]

Experimental Determination of Thermodynamic Solubility

While predictive models are useful, empirical determination remains the gold standard for obtaining accurate solubility data. The Isothermal Saturation Shake-Flask Method is widely recognized as the most reliable and robust technique for measuring the thermodynamic solubility of pharmaceutical compounds.[12][13][14] Its primary advantage is that it allows the system to reach true equilibrium between the solid solute and the saturated solution.

Workflow for Isothermal Shake-Flask Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method, a self-validating protocol ensuring equilibrium is reached and accurately measured.

Caption: Experimental workflow for the Isothermal Shake-Flask method.

Detailed Protocol: Isothermal Saturation (Shake-Flask) Method

This protocol is designed to be a self-validating system by sampling over time to confirm that equilibrium has been achieved.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps or a stoppered flask

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE, selected for solvent compatibility)

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC with UV or MS detector)

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[12]

-

Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for an extended period. To ensure equilibrium is reached, sample at multiple time points (e.g., 24, 48, and 72 hours).[14] Equilibrium is confirmed when the measured concentration between two consecutive time points does not deviate significantly.[14]

-

Phase Separation: Once equilibrium is established, remove the vials and allow the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a solvent-compatible syringe filter or centrifuge it to remove any remaining microscopic solid particles. This step is critical to prevent artificially high solubility readings.[13]

-

Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the calibrated range of your analytical method. Analyze the diluted sample using a pre-validated HPLC method to determine the precise concentration of this compound.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the final result in appropriate units, such as mg/mL or mol/L.

Solubility Data for this compound